![molecular formula C8H11N5O2 B1580953 2-[(6-Aminopurin-9-yl)methoxy]ethanol CAS No. 31383-66-1](/img/structure/B1580953.png)

2-[(6-Aminopurin-9-yl)methoxy]ethanol

Übersicht

Beschreibung

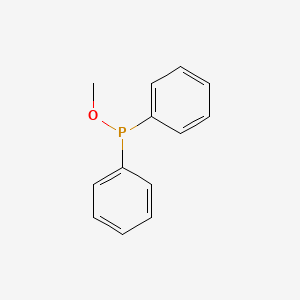

“Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-” is an organic compound with a chemical formula of C7H9N5O . It is a molecule containing adenine and hydroxyethyl groups .

Synthesis Analysis

The synthesis of this compound can involve various steps. Suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps, such as the benzyl or the trityl group optionally substituted in their phenyl ring .

Molecular Structure Analysis

The molecular formula of this compound is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. It’s important to note that suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps .

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 473.2±55.0 °C at 760 mmHg, and a melting point of 242 °C . It has a flash point of 240.0±31.5 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

“2-[(6-Aminopurin-9-yl)methoxy]ethanol” hat aufgrund seiner Purinbasenstruktur, die der vieler in antiviralen Therapien verwendeter Nukleosidanaloga ähnelt, potenzielle Anwendungen in der antiviralen Forschung . Die Verbindung kann verwendet werden, um Derivate zu synthetisieren, die als kompetitive Inhibitoren für virale DNA-Polymerasen wirken und einen Weg zur Entwicklung neuer antiviraler Medikamente eröffnen.

Biochemische Studien

In der Biochemie dient diese Verbindung als Baustein für die Synthese von Nukleotidanaloga. Diese Analoga können in DNA- oder RNA-Stränge eingebaut werden, um biochemische Pfade, Enzymwirkungen und Mechanismen der genetischen Expressionskontrolle zu untersuchen .

Anwendungen in der Molekularbiologie

Molekularbiologen können “this compound” verwenden, um modifizierte Oligonukleotide für die Genbearbeitung zu erstellen. Es kann bei der Entwicklung von CRISPR-Cas9-Leit-RNAs mit verbesserter Stabilität und Bindungsspezifität helfen .

Pharmakologische Rolle

Pharmakologisch können die Analoga der Verbindung so konzipiert werden, dass sie die Aktivität von Purinrezeptoren modulieren, die eine entscheidende Rolle in der zellulären Signalgebung spielen und zu neuen Behandlungen von Krankheiten wie Parkinson und Herz-Kreislauf-Erkrankungen führen könnten .

Analytische Chemie

Organische Synthese

Die Verbindung ist wertvoll in der organischen Synthese, wo sie verwendet werden kann, um Purinreste in größere Moleküle einzuführen, was möglicherweise zur Entdeckung neuer Verbindungen mit einzigartigen biologischen Aktivitäten führt .

Medizinische Chemie

In der medizinischen Chemie ist “this compound” ein Vorläufer für die Synthese verschiedener pharmakologisch aktiver Purinderivate. Diese Derivate können auf eine breite Palette therapeutischer Aktivitäten, einschließlich entzündungshemmender, krebshemmender und blutdrucksenkender Wirkungen, untersucht werden.

Entwicklung von Nukleosidanaloga

Schließlich ist diese Verbindung entscheidend für die Entwicklung von Nukleosidanaloga, die Schlüsselkomponenten in antiviralen und krebshemmenden Medikamenten sind. Ihre Modifikation kann zur Herstellung von Prodrugs führen, die die Wirkstoffabgabe und -wirksamkeit verbessern .

Wirkmechanismus

Target of Action

The primary target of 2-[(6-aminopurin-9-yl)methoxy]ethanol is the herpes simplex virus . This compound has been found to have good activity against herpes viruses .

Mode of Action

This compound interacts with the herpes simplex virus by inhibiting its replication . This is achieved by the compound’s ability to interfere with the virus’s DNA synthesis, thereby preventing the virus from multiplying and spreading .

Biochemical Pathways

The biochemical pathway affected by this compound is the DNA synthesis pathway of the herpes simplex virus . By inhibiting this pathway, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is moderately absorbed upon oral administration . It is most commonly administered via intravenous infusion due to its relatively low rate of absorption when administered orally .

Result of Action

The result of the action of this compound is the inhibition of the replication of the herpes simplex virus . This leads to a reduction in the severity of the infection and helps to control the spread of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the stomach at the time of administration . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

2-[(6-aminopurin-9-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIRNIBZTBBIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)COCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185309 | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31383-66-1 | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)